Cyclo(D-Val-L-Pro)
Overview
Description
Cyclo(D-Val-L-Pro) is a cyclic dipeptide, also known as a diketopiperazine, composed of the amino acids D-valine and L-proline. This compound is of interest due to its potential biological activities and its role as a structural motif in larger cyclic peptides. The cyclic structure of such peptides often confers increased stability and bioactivity compared to their linear counterparts .
Synthesis Analysis
The synthesis of cyclic peptides like Cyclo(D-Val-L-Pro) typically involves conventional peptide synthesis methods. For instance, cyclo(-L-Pro-D-Val-L-Pro-D-Val-) was synthesized using standard peptide synthesis techniques, which likely involve the coupling of protected amino acids followed by cyclization and deprotection steps . Another study reported the synthesis of a cyclic tetrapeptide analogue using "click" chemistry, demonstrating an alternative approach that could potentially be applied to the synthesis of Cyclo(D-Val-L-Pro) .
Molecular Structure Analysis
Cyclic peptides exhibit diverse conformations, which are influenced by the stereochemistry of their constituent amino acids. For example, cyclo(-L-Pro-L-Val-L-Pro-L-Val-) adopts a cis-trans-cis-trans backbone conformation with C2 symmetry in certain solvents, while its diastereomer with D-valine residues shows different conformational preferences . Similarly, the conformation of Cyclo(D-Val-L-Pro) would be expected to be influenced by the chirality of the D-valine and the propensity of proline to adopt cis or trans conformations in the peptide bond.
Chemical Reactions Analysis
Cyclic peptides can participate in various chemical reactions, particularly those involving their functional groups. For example, the hydroxyl groups in cyclo(-L-2-hydroxyisovaleryl-L-prolyl-L-prolyl-) can potentially engage in hydrogen bonding and other reactions . While specific reactions of Cyclo(D-Val-L-Pro) are not detailed in the provided papers, it can be inferred that its reactivity would be influenced by the presence of the proline ring and the side chain of valine.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic peptides are closely related to their conformation and amino acid composition. For instance, the antifungal cyclic peptide Cyclo(D-Pro-L-Val) exhibits potent activity against Fusarium graminearum, and its minimum inhibitory concentration was determined to be 250 µg ml-1 . The cyclic peptide cyclo(-Ser-D-Leu-Asp-Val-Pro-) was found to have multiple solution conformations, which could affect its solubility and stability . These findings suggest that Cyclo(D-Val-L-Pro) would also have unique physical and chemical properties that could be explored for potential applications.
Scientific Research Applications
Field
This application falls under the field of Biochemistry .
Application
Cyclo(D-Val-L-Pro) is used in the stereochemical assignment of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides found in nature . Stereochemistry is a key determinant of biological activity, and thus, understanding the stereochemical properties of these compounds is crucial .
Method
The method involves the creation of a synthetic DKP library containing all stereoisomers of cyclo(D-Val-L-Pro). This library is then subjected to spectroscopic characterization using mass spectrometry, NMR, and electronic circular dichroism (ECD) .
Results
The study revealed that ECD can clearly differentiate DKP stereoisomers. Thus, the ECD dataset can serve as a reference for unambiguous stereochemical assignment of cyclo(D-Val-L-Pro) samples from natural sources . The DKP library was also subjected to a biological screening using assays for E. coli growth and biofilm formation, which revealed distinct biological effects of cyclo(D-Phe-L-Pro) .
Therapeutic Agent
Field
This application falls under the field of Pharmaceutical Sciences .
Application
Cyclo(D-Val-L-Pro) has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer and diabetes .
properties
IUPAC Name |
(3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159678 | |
Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(D-Val-L-Pro) | |
CAS RN |
27483-18-7 | |
Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27483-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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